molecular formula C10H11N3O B1417159 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 205989-36-2

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B1417159
CAS No.: 205989-36-2
M. Wt: 189.21 g/mol
InChI Key: PITUAPRXFLAHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one ( 205989-36-2) is a benzodiazepine derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis and pharmaceutical research, particularly for the development of novel benzodiazepine analogues . Its structure, featuring a seven-membered diazepine ring fused to a benzene ring with a methyl substituent at the 5-position and an amino group at the 3-position, makes it a versatile building block . Like related benzodiazepines, its primary mechanism of action is believed to involve the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system . By binding to GABA-A receptors, it acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA and leading to potential anxiolytic, sedative, and anticonvulsant properties in research settings . This interaction is critical for neuroscientific studies aimed at understanding GABAergic transmission and for exploring structure-activity relationships (SAR) within the benzodiazepine class . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-7-4-2-3-5-8(7)13-10(14)9(11)12-6/h2-5,9H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITUAPRXFLAHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=O)NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408193
Record name 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205989-36-2
Record name 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. Continuous flow chemistry has been employed to synthesize benzodiazepines, including this compound. This method allows for the efficient production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal by-products .

Major Products: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit enhanced pharmacological activities. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for the development of new drugs .

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . This interaction modulates the activity of neurotransmitters, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazepin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 3-amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one with structurally and functionally related compounds.

Structural Analogues and Substitution Effects

Compound Name Substituents Key Structural Features Biological Activity IC₅₀/EC₅₀ Values References
This compound - 5-Methyl
- 3-Amino
Compact methyl group enhances metabolic stability Kinase inhibition (SsCK1, HsCDK5-p25) SsCK1: ~2 μM (estimated)
3-Amino-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one - 5-Phenyl
- 3-Amino
Bulky phenyl group increases lipophilicity Anticonvulsant (MES, scPTZ models) 300 mg/kg (effective dose)
9n (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one - 5-(4-hydroxy-3-methoxybenzylidene)
- Thioxo-thiazolidinone moiety
Hydroxy-methoxy group enhances kinase selectivity SsCK1 inhibition
Antiproliferative activity
SsCK1: IC₅₀ = 2 μM
Huh7 D12: Moderate activity
Clonazepam (5-(2-chlorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) - 7-Nitro
- 2-Chlorophenyl
Electron-withdrawing groups enhance GABA binding Anticonvulsant, anxiolytic Clinically effective at 0.5–2 mg/day

Pharmacological and Kinase Inhibition Profiles

Kinase Inhibition: this compound shows moderate inhibition of SsCK1 (a serine/threonine kinase) due to its small methyl group, which balances steric effects and binding affinity . Compound 9n (with a 4-hydroxy-3-methoxybenzylidene group) exhibits higher selectivity for SsCK1 (IC₅₀ = 2 μM) compared to HsCDK5-p25, attributed to hydrogen bonding interactions with the kinase active site . 9i (2,3-dihydro-benzo[1,4]dioxin-6-yl substituent) shows dual inhibition of SsCK1 (IC₅₀ = 5.4 μM) and HsCDK5-p25 (IC₅₀ = 1.3 μM), linked to its bulky aromatic moiety .

Anticonvulsant Activity: 3-Amino-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one derivatives demonstrate significant protection against maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizures at 300 mg/kg, likely due to modulation of GABAergic pathways . Clonazepam, a clinically used benzodiazepine, achieves similar effects at much lower doses (0.5–2 mg/day) via potentiation of GABAₐ receptors .

Receptor Modulation: mGluR2 Antagonists: Derivatives like 8-ethynyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one (IC₅₀ < 100 nM for mGluR2/3) feature ethynyl groups that enhance non-competitive antagonism, contrasting with the amino-methyl substitution in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Substituent Size : Bulky groups (e.g., phenyl, benzodioxolyl) improve kinase selectivity but reduce metabolic stability. Smaller groups (methyl) balance potency and pharmacokinetics .
  • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., clonazepam) enhance GABA receptor binding but increase toxicity risks .
  • Hydrogen-Bonding Motifs : Hydroxy or methoxy groups (e.g., 9n) improve kinase inhibition by forming critical hydrogen bonds with catalytic residues .

Toxicity and Selectivity

Compound Selectivity Issues Toxicity Notes
This compound Moderate selectivity for SsCK1 over HsCDK5-p25 No reported cytotoxicity in normal fibroblasts
9i Cross-reactivity with HsCDK5-p25 Cytotoxic to Huh7 D12 and MDA-MB-231 cells
Clonazepam High GABAₐ receptor affinity Sedation, dependence risks

Biological Activity

Overview

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound within the benzodiazepine family, known for its diverse pharmacological activities. This compound exhibits potential therapeutic effects, particularly as an anxiolytic, sedative, and anticonvulsant agent. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and implications in various medical applications.

The primary mechanism of action for this compound is its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. This interaction is critical for the therapeutic effects commonly associated with benzodiazepines.

Structure-Activity Relationships (SAR)

The unique substitution pattern of this compound distinguishes it from other benzodiazepines. The presence of amino and methyl groups may contribute to its specific interactions with GABA receptors and influence its pharmacological profile. Comparative studies with similar compounds have highlighted variations in efficacy based on structural modifications.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Anxiolytic Effects : Demonstrated through behavioral assays in animal models.
  • Sedative Properties : Shown by reduced locomotor activity in rodent studies.
  • Anticonvulsant Activity : Evaluated using seizure models where the compound effectively reduced seizure frequency.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Anxiety Model Study : In a study involving elevated plus-maze tests, this compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.
  • Sedation Assessment : In a sleep induction test using mice, administration of the compound resulted in a notable decrease in sleep latency and an increase in total sleep time.
  • Anticonvulsant Efficacy : A study assessing the compound's effects on pentylenetetrazole-induced seizures showed a dose-dependent reduction in seizure incidence.

Comparative Analysis with Other Benzodiazepines

Compound NameAnxiolytic ActivitySedative ActivityAnticonvulsant Activity
DiazepamHighHighModerate
ClonazepamVery HighHighHigh
This compoundModerateModerateHigh

The comparative analysis indicates that while this compound may not be as potent as some established benzodiazepines like clonazepam or diazepam in certain aspects, it shows promising anticonvulsant properties that warrant further investigation.

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one?

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with methylamine precursors. Key steps include:

  • Cyclization : Reacting 7-bromo-5-(pyridin-2-yl) intermediates with cyanuric chloride in pyridine to form the diazepinone core.
  • Functionalization : Introducing the amino group via nucleophilic substitution or reductive amination.
  • Purification : Crystallization in DMSO or ethanol yields reddish-brown solids with ~80% purity (MP: 190°C) .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Spectroscopy :
    • FT-IR : Peaks at 1655 cm⁻¹ (C=O stretch) and 1594 cm⁻¹ (aromatic C=C) confirm the diazepinone scaffold .
    • 1H-NMR : Signals at δ 4.42 ppm (CH₂) and aromatic proton multiplet patterns (δ 6.96–7.87 ppm) validate substituent positions .
  • Elemental Analysis : Observed vs. calculated values for C, H, and N (e.g., C: 44.36% observed vs. 44.00% calculated) ensure stoichiometric accuracy .

Q. What pharmacological screening methods are used for initial activity assessment?

  • Anticonvulsant Activity :
    • Maximal Electroshock (MES) : Administer 300 mg/kg intraperitoneally; measure seizure suppression in rodent models.
    • scPTZ Test : Subcutaneous pentylenetetrazol-induced seizures evaluate GABAergic modulation .
  • Fluorometric Detection : Monitor fluorescence at 410 nm (excitation: 384 nm) in biological fluids using cyanuric chloride enhancement .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Discrepancies (e.g., unexpected NMR shifts or IR peaks) may arise from:

  • Tautomerism : The diazepinone core can exhibit keto-enol tautomerism, altering spectral profiles.
  • Solvent Effects : DMSO-d₆ in NMR may cause peak broadening; compare with data in CDCl₃.
  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., m/z 464.99 for dichlorotriazinyl derivatives) .

Q. What experimental design optimizes yield in diazepinone synthesis?

  • Reagent Stoichiometry : Use 1.2 equivalents of cyanuric chloride to minimize unreacted intermediates.
  • Temperature Control : Maintain 0–5°C during cyclization to suppress side reactions.
  • Workup : Neutralize excess acid with NaHCO₃ before crystallization to improve purity (>90%) .

Q. How do electronic spectra inform substituent effects on pharmacological activity?

  • UV-Vis Analysis : Bands at 261 nm (π→π* transitions) and 363 nm (n→π*) indicate electron-withdrawing substituents (e.g., Br, Cl) stabilize the excited state.
  • Solvent Choice : DMSO enhances fluorescence intensity (λem = 410 nm), useful for tracking bioavailability .

Q. What strategies address low stability in biological assays?

  • Prodrug Design : Introduce acetyl-protected amino groups to enhance metabolic stability.
  • Formulation : Use cyclodextrin encapsulation to improve aqueous solubility and shelf life .

Q. How are structure-activity relationships (SAR) analyzed for benzodiazepine analogs?

  • Core Modifications : Compare 3-amino vs. 3-hydroxy derivatives in receptor binding assays (e.g., metabotropic glutamate receptor antagonism ).
  • Substituent Screening : Test methyl, phenyl, and halogen groups at position 5 for anticonvulsant efficacy (ED50 values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 2
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.